2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Description

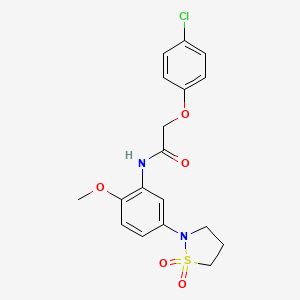

This compound features a unique structure comprising a 4-chlorophenoxy group linked via an acetamide bridge to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl moiety.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S/c1-25-17-8-5-14(21-9-2-10-27(21,23)24)11-16(17)20-18(22)12-26-15-6-3-13(19)4-7-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAJFHOLLYADGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenylacetamides and is characterized by its complex structure, which includes a chlorophenoxy group and a dioxidoisothiazolidine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The molecular formula of the compound is . The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Chlorophenoxy Group | A chlorinated phenyl ether |

| Methoxyphenyl Group | A methoxy-substituted aromatic ring |

| Dioxidoisothiazolidine | A five-membered ring containing sulfur |

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological properties, including:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, particularly through inhibition of pro-inflammatory cytokines such as TNF-alpha. This activity suggests its utility in treating autoimmune and inflammatory disorders .

- Antioxidant Effects : Preliminary data suggest that the compound may possess antioxidant properties, which could help in mitigating oxidative stress-related damage in cells .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study conducted on human cell lines revealed that the compound significantly reduced the secretion of TNF-alpha in response to inflammatory stimuli. The IC50 value for TNF-alpha inhibition was found to be less than 20 nM, indicating high potency .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using MTT reduction, the compound demonstrated significant cell death in A549 lung cancer cells with an IC50 value of approximately 15 µM. This suggests a promising avenue for further exploration in cancer therapy .

Data Table: Summary of Biological Activities

Scientific Research Applications

This compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and an enzyme inhibitor .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been noted, indicating potential applications in treating urinary tract infections.

Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide typically involves multi-step processes that include:

-

Formation of the Chlorophenoxy Intermediate :

- Chlorination of phenol to produce 4-chlorophenol.

- Etherification with appropriate alkyl halides.

-

Amidation Reaction :

- Reaction of the chlorophenoxy intermediate with acetamides under suitable conditions to yield the final product.

-

Dioxidoisothiazolidine Incorporation :

- Introduction of the isothiazolidine moiety through cyclization reactions involving thioketones and appropriate amines.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial properties of various derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had IC50 values significantly lower than those of traditional antibiotics, demonstrating their potential for further development into therapeutic agents.

Case Study 2: Enzyme Inhibition Assays

In a series of enzyme inhibition assays, compounds derived from this structure were tested for their ability to inhibit AChE and urease. Some derivatives exhibited micromolar IC50 values against AChE, indicating their potential utility in treating Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Isothiazolidin-Dioxide vs. Thiadiazole/Thiazole Derivatives

- Target Compound : The 1,1-dioxidoisothiazolidine core provides sulfone groups, increasing metabolic stability and electronic effects compared to sulfur-containing heterocycles like thiadiazole or thiazole.

- Derivatives with 1,3,4-thiadiazol-2-yl groups () show moderate yields (68–88%) and melting points (133–170°C), suggesting comparable synthetic feasibility .

- Thiazole Analogs: N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide () shares the 4-chlorophenoxy group but replaces the isothiazolidin-dioxide with a thiazole, likely altering binding affinity and solubility .

Thiazolidinone and Thiazolidinedione Derivatives

- Thiazolidinones (e.g., ): Compounds like 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide demonstrate antimicrobial activity, highlighting the role of the thiazolidinone ring in targeting microbial enzymes .

- Thiazolidinediones (): Derivatives such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide are hypoglycemic agents, emphasizing how heterocycle choice dictates therapeutic focus (e.g., diabetes vs. anticancer) .

Substituent Effects on Bioactivity

4-Chlorophenoxy Group

- The 4-chlorophenoxy moiety is recurrent in bioactive acetamides (). Its electron-withdrawing properties enhance molecular rigidity and interaction with hydrophobic protein pockets.

- Comparison: In BAI (), replacing 4-chlorophenoxy with a biphenyl group shifts activity to uterine myoma treatment (inhibiting PARP fragmentation without cardiovascular toxicity) . N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () serves as a synthetic intermediate, underscoring the versatility of 4-chlorophenyl derivatives in drug development .

Methoxy and Alkyl Substituents

- The 2-methoxy group in the target compound may improve solubility and modulate steric effects. Similar methoxy-substituted analogs (e.g., ) show enhanced cytotoxic or antimicrobial profiles compared to non-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.